2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . This compound is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized and Reduced Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. For example, it has been studied as an activator of the M2 isoform of pyruvate kinase, which plays a role in cancer cell metabolism . The compound’s effects are mediated through its binding to the enzyme, leading to changes in its activity and subsequent metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to its specific structural features and reactivity. The presence of the sulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXOGFHTBCUHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212609 | |
Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947499-04-9 | |
Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947499-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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